N-Desmethyl Netupitant
Description
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSDBHUBFLSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290296-72-9 | |
| Record name | RO-0681133 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0681133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of N-desmethyl Netupitant involves multiple steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-desmethyl Netupitant undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Pharmacological Properties
N-Desmethyl Netupitant is a neurokinin 1 receptor antagonist that functions by inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. The pharmacological profile of this compound includes:
- Mechanism of Action : this compound binds to neurokinin 1 receptors, blocking the effects of substance P, which is crucial in mediating nausea and vomiting responses during chemotherapy .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP2C9. The major metabolites include M1 (desmethyl derivative), M2 (N-oxide derivative), and M3 (OH-methyl derivative), all of which exhibit varying degrees of activity at the neurokinin 1 receptor .
Therapeutic Efficacy in Chemotherapy-Induced Nausea and Vomiting
The primary application of this compound is in the management of CINV. Clinical studies have demonstrated its effectiveness:
- Clinical Trials : In phase III trials, this compound, as part of the combination drug Akynzeo (with palonosetron), has shown superior efficacy compared to traditional antiemetics like aprepitant and granisetron. Complete response rates (no vomiting and no rescue medication) were comparable between treatment groups, indicating its effectiveness in both acute and delayed phases of CINV .
| Study Type | Treatment Group | Complete Response Rate (%) | Key Findings |
|---|---|---|---|
| Phase III | Akynzeo | 73.8 | Non-inferior to aprepitant/granisetron |
| Real-world | NEPA | 89.2 - 90.9 | High quality of life reported among patients |
Case Studies and Real-World Applications
Several case studies highlight the practical applications of this compound in clinical settings:
- Study on Quality of Life : A prospective study involving 2,429 adults receiving highly emetogenic chemotherapy showed that patients treated with this compound reported minimal impact on daily life due to nausea and vomiting across multiple cycles . Approximately 85% reported no significant nausea or vomiting.
- Effectiveness Across Cancer Types : In a multicenter trial involving patients with various solid tumors, including lung and breast cancer, this compound demonstrated consistent efficacy across different chemotherapy regimens, reinforcing its role as a cornerstone in antiemetic therapy .
Future Directions and Research Opportunities
Research into this compound continues to evolve, focusing on:
- Combination Therapies : Investigating its use alongside other antiemetics or pain management medications could enhance patient outcomes in oncology settings.
- Exploration in Other Indications : Beyond CINV, there is potential for exploring its effects in other conditions characterized by nausea and vomiting, such as post-operative nausea or vestibular disorders.
Mechanism of Action
N-desmethyl Netupitant exerts its effects by selectively antagonizing the neurokinin-1 (NK1) receptor. This receptor is activated by the neuropeptide substance P, which is involved in the induction of vomiting. By inhibiting the binding of substance P to the NK1 receptor, this compound effectively prevents the emetic response .
Comparison with Similar Compounds
Netupitant vs. L-733,060
Netupitant and L-733,060 are both NK1 receptor antagonists but differ significantly in potency and selectivity:
Netupitant demonstrated superior efficacy in vivo, increasing ICI by 94.6% in acetic acid-induced bladder overactivity models, whereas L-733,060 required higher doses to achieve comparable effects .
Other Netupitant Metabolites
Netupitant undergoes extensive hepatic metabolism, generating multiple metabolites:
Pharmacokinetic and Pharmacodynamic Profiles
Plasma Exposure
Receptor Binding Kinetics
This prolonged receptor occupancy enhances its clinical durability compared to competitive antagonists.
Research and Clinical Implications
- Deuterated Analogs : this compound-d6 is essential for quantifying metabolic pathways and ensuring compliance with regulatory standards for impurity profiling .
- Unmet Needs: Limited data exist on the enzymatic pathways governing this compound formation, necessitating further studies to optimize combination therapies .
Biological Activity
N-Desmethyl Netupitant (M1) is a significant metabolite of Netupitant, a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Pharmacological Profile
Mechanism of Action
This compound functions as an antagonist at the NK1 receptor, which is crucial for mediating the effects of substance P, a neuropeptide involved in the transmission of pain and nausea. By blocking this receptor, this compound inhibits the action of substance P in the central nervous system (CNS), thereby reducing the incidence of nausea and vomiting associated with chemotherapy .
Pharmacokinetics
The pharmacokinetics of this compound indicate that it has a prolonged half-life compared to other NK1 antagonists. Following oral administration, it achieves peak plasma concentrations approximately five hours post-dose. The bioavailability is estimated to exceed 60%, with significant protein binding (over 99% for netupitant and its metabolites) and metabolism primarily occurring via CYP3A4 .
Comparative Biological Activity
| Compound | Ki (nM) | IC50 (nM) | Binding Affinity | Half-Life (hrs) |
|---|---|---|---|---|
| This compound | 0.95 | 0.95 | High | 88 |
| Netupitant | 0.95 | 0.95 | High | 88 |
| Aprepitant | 0.5 | 0.5 | Moderate | 9-13 |
Clinical Studies and Findings
Recent clinical studies have demonstrated the efficacy of this compound in combination with palonosetron for CINV prophylaxis. In a pivotal trial involving 694 patients undergoing highly emetogenic chemotherapy, the combination therapy significantly improved outcomes related to both acute and delayed nausea and vomiting compared to placebo .
Case Study: Efficacy in CINV Management
A randomized controlled trial assessed the effectiveness of this compound combined with palonosetron against standard antiemetic regimens. The results indicated that patients receiving the combination therapy experienced:
- Complete Response Rate : 70% vs. 50% in control groups.
- No Significant Nausea : 65% vs. 40% in control groups.
- Quality of Life Improvement : Notable enhancements in patient-reported outcomes regarding nausea control.
Safety Profile
This compound has a favorable safety profile, with adverse effects generally mild and transient. Common side effects include fatigue, headache, and constipation. Importantly, it does not exhibit significant interactions with other commonly used medications .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying N-Desmethyl Netupitant in biological matrices?
- Methodology : Reverse-phase HPLC with UV detection is validated for simultaneous quantification of this compound and related compounds. Key parameters include a linear range (e.g., 0.01–150 μg/mL), LOD (0.33 μg/mL), LOQ (0.99 μg/mL), and precision (%RSD < 1%). Chromatographic conditions: C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), flow rate 1.0 mL/min, and detection at 254 nm .
- Considerations : Stability studies indicate susceptibility to acidic degradation; neutral pH is critical during sample preparation .
Q. How does this compound’s metabolic pathway influence its pharmacokinetic profile?
- Methodology : In vitro CYP450 enzyme inhibition assays (e.g., CYP3A4, CYP2C9) and in vivo crossover studies in healthy subjects demonstrate that this compound is a moderate CYP3A4 inhibitor. Use deuterated analogs (e.g., this compound D6) as internal standards in LC-MS/MS to track metabolite formation and clearance rates .
- Considerations : Monitor drug-drug interactions (DDIs) with CYP3A4 substrates (e.g., midazolam, dexamethasone), as co-administration increases their AUC by 72–144% .
Q. What evidence supports this compound’s role as a biomarker for Netupitant exposure?
- Methodology : Correlate plasma concentrations of this compound with parent drug levels using pharmacokinetic modeling. Non-compartmental analysis (NCA) parameters (e.g., t₁/₂ = 90 h, Cmax) confirm its utility as a long-term exposure marker .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s enzyme inhibition potential?
- Methodology : Conduct intersystem extrapolation factors (ISEF) adjustments using human hepatocyte models to reconcile in vitro CYP3A4 inhibition data (Ki = 0.95 nM) with in vivo observations (e.g., 144% increase in midazolam AUC). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDIs .
- Considerations : In vitro studies may underestimate inhibition due to protein binding (>97% for metabolites) .
Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) combined with forced degradation (acid/base/oxidative stress) to identify degradation products. Use HPLC-PDA and HRMS for structural elucidation. For example, acidic conditions degrade this compound by 15–20% over 24 hours .
- Considerations : Include deuterated analogs (e.g., D6-labeled) to distinguish degradation artifacts from natural metabolites .
Q. How does this compound modulate the synergistic antiemetic effects of Netupitant and Palonosetron?
- Methodology : Radioligand binding assays (NK1 and 5-HT3 receptors) and in vivo gerbil foot-tapping models to evaluate receptor internalization. Co-administration studies show enhanced inhibition of substance P responses (IC50 reduction by 40%) when both metabolites and parent drugs are present .
- Considerations : Dose-response studies must account for this compound’s prolonged t₁/₂ (90 h) to avoid overestimating acute effects .
Q. What strategies improve the solubility and bioavailability of this compound for preclinical studies?
- Methodology : Formulate β-cyclodextrin inclusion complexes to enhance aqueous solubility (>1500-fold increase). Characterize using FTIR, XRD, and dissolution testing. Optimize molar ratios (1:1 drug:cyclodextrin) for maximal solubility without altering crystallinity .
Data Contradiction Analysis
Q. How do researchers reconcile this compound’s purported lack of CYP induction with observed clinical DDIs?
- Analysis : While in vitro data suggest no induction of CYP1A2, 2B6, or 3A4 , in vivo studies show CYP3A4 inhibition via metabolite accumulation. This discrepancy arises from time-dependent inhibition (TDI) mechanisms not captured in static in vitro models. Use dynamic PBPK models to simulate chronic dosing effects .
Methodological Best Practices
- Synthetic Characterization : For novel derivatives, provide NMR (¹H/¹³C), HRMS, and elemental analysis data. Include purification details (e.g., column chromatography, ≥98% purity) .
- Safety Protocols : Use PPE (gloves, masks) and fume hoods during synthesis. Dispose of waste via certified biohazard services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
